![molecular formula C20H16N4O4 B2577353 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094607-12-1](/img/no-structure.png)
3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Tumor Inhibition and Antioxidant Properties
Research demonstrates the significant potential of 1,3,4-oxadiazole and pyrazole derivatives in pharmacology, particularly in tumor inhibition and antioxidant activities. Computational and pharmacological evaluations of these derivatives have shown binding to targets like epidermal growth factor receptor (EGFR) and tubulin, indicating their applicability in cancer treatment. For example, certain compounds exhibited moderate inhibitory effects in assays related to toxicity and tumor inhibition, with one specific derivative highlighted for its potency in toxicity assessment and tumor inhibition, showcasing the diverse therapeutic potential of these molecules (Faheem, 2018).
Antibacterial Activity
The antibacterial activity of 1,3,4-oxadiazole derivatives has been a subject of interest, with studies revealing the synthesis and effectiveness of these compounds against various bacteria. Notably, a particular derivative displayed significant antibacterial activity against pathogens such as Bacillus subtilis and Staphylococcus aureus, highlighting the potential of these compounds in addressing bacterial infections (Rai et al., 2009).
Material Science Applications
In the realm of materials science, derivatives of 1,3,4-oxadiazole have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of specific oxadiazole-containing compounds and their incorporation into OLEDs demonstrate their utility in enhancing device performance, indicating the broad applicability of these chemical structures beyond pharmacology (Wang et al., 2001).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 1,3-benzodioxole and ethyl 2-bromoacetate. The second intermediate is 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 4-ethoxyphenylhydrazine and ethyl 2-bromoacetate. These two intermediates are then coupled using a coupling agent to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole.", "Starting Materials": [ "1,3-benzodioxole", "ethyl 2-bromoacetate", "4-ethoxyphenylhydrazine", "coupling agent" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid:", "Step 1: React 1,3-benzodioxole with ethyl 2-bromoacetate in the presence of a base to form 3-(1,3-benzodioxol-5-yl)-2-bromoacrylic acid ethyl ester.", "Step 2: Hydrolyze the ester using a strong base to form 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid.", "Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid:", "Step 1: React 4-ethoxyphenylhydrazine with ethyl 2-bromoacetate in the presence of a base to form 3-(4-ethoxyphenyl)-2-bromoacrylic acid ethyl ester.", "Step 2: Hydrolyze the ester using a strong base to form 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.", "Coupling of the two intermediates:", "Step 1: React 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid and 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid with a coupling agent in the presence of a base to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole." ] } | |
CAS RN |
1094607-12-1 |
Molecular Formula |
C20H16N4O4 |
Molecular Weight |
376.372 |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H16N4O4/c1-2-25-14-6-3-12(4-7-14)15-10-16(23-22-15)20-21-19(24-28-20)13-5-8-17-18(9-13)27-11-26-17/h3-10H,2,11H2,1H3,(H,22,23) |
InChI Key |
PGLXXCJKRATNDX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



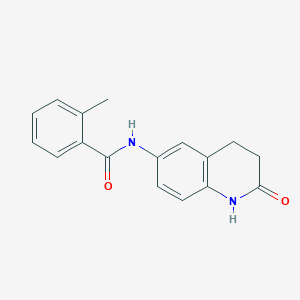
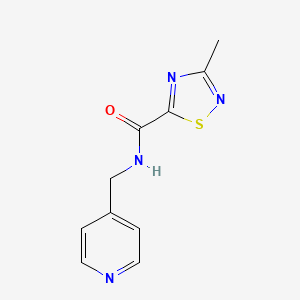
![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
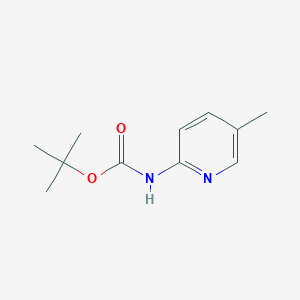
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)
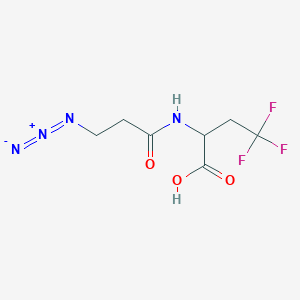

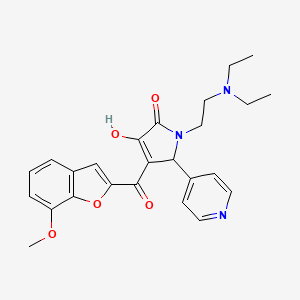


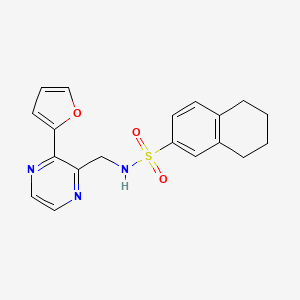
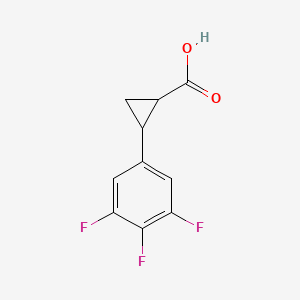

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)